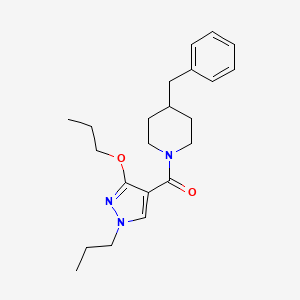

4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine

描述

4-Benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a synthetic piperidine derivative characterized by a benzyl group at the 4-position of the piperidine ring and a 3-propoxy-1-propyl-1H-pyrazole-4-carbonyl substituent at the 1-position. The pyrazole carbonyl group introduces hydrogen-bonding capabilities, while the propyl and propoxy chains may enhance lipophilicity and metabolic stability.

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-3-12-25-17-20(21(23-25)27-15-4-2)22(26)24-13-10-19(11-14-24)16-18-8-6-5-7-9-18/h5-9,17,19H,3-4,10-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIXSUGJXPCLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

化学反应分析

Types of Reactions

4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

作用机制

The mechanism of action for 4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways would depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine with three analogs, emphasizing structural variations, receptor interactions, and applications.

Table 1: Comparative Analysis of Piperidine Derivatives

Structural and Functional Insights

Target Compound vs. NMDA Antagonist (4-Benzyl-1-(4-phenyl-3-butynyl)piperidine)

- Structural Differences : The target compound replaces the alkyne-linked phenyl group with a pyrazole carbonyl and propoxy chain. This substitution may alter electronic properties (pyrazole’s hydrogen-bonding capacity) and steric bulk.

- Activity Implications : The butynyl-phenyl analog’s NMDA antagonism is attributed to its interaction with the NR1A/2B subunit. The pyrazole group in the target compound could enhance affinity through hydrogen bonding, while the propoxy chain might improve pharmacokinetic properties (e.g., solubility). However, the absence of hydroxyl groups (as in the analog’s optimized version) may reduce selectivity for NMDA over adrenergic/D2 receptors .

Comparison with SARS-CoV-2 Inhibitor (4-Benzyl-1-(2,4,6-trimethyl-benzyl)piperidine)

- Structural Differences : The trimethyl-benzyl group in the antiviral analog increases hydrophobicity, favoring interactions with viral protease pockets. In contrast, the target compound’s pyrazole moiety introduces polarity.

- Activity Implications : The antiviral activity of the trimethyl-benzyl analog is linked to hydrophobic binding in SARS-CoV-2’s main protease. The target compound’s pyrazole group may limit such interactions but could be repurposed for other enzyme targets .

Comparison with Radiopharmaceutical (4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine) Structural Differences: The sulfonyl and radioiodine groups in the imaging agent enable covalent binding and gamma emission. The target compound lacks these features. Activity Implications: The radiopharmaceutical’s utility in diagnostic imaging stems from its stability and iodine-125 labeling.

Notes and Limitations

Evidence Gaps: Direct pharmacological data for this compound are absent in the provided sources.

Diverse Applications : Similar compounds span CNS disorders, antiviral therapy, and imaging, highlighting the versatility of 4-benzyl-piperidine scaffolds. Substituent choice critically directs therapeutic intent.

Need for Further Studies : Empirical studies on the target compound’s receptor binding, ADMET properties, and selectivity are essential to validate hypotheses derived from structural comparisons.

生物活性

The compound 4-benzyl-1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a piperidine ring, a pyrazole moiety, and propoxy and propyl substituents, which are critical for its biological activity.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized to interact with various biological targets similar to other pyrazole derivatives. Pyrazoles often influence biochemical pathways involved in inflammation and neurotransmission through mechanisms such as:

- Covalent bonding with target proteins.

- Hydrogen bonding interactions that stabilize enzyme-substrate complexes.

These interactions may lead to modulation of pathways associated with pain and inflammation, making this compound a candidate for therapeutic applications.

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds structurally related to this compound have shown significant inhibition of inflammatory responses in various models:

- Carrageenan-induced paw edema : In studies using rat models, certain pyrazole derivatives exhibited up to 78% reduction in edema compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

Anti-microbial Activity

Research indicates that pyrazole derivatives possess potent anti-microbial properties against a range of pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Significant activity noted |

| Candida albicans | Effective against fungal strains |

Compounds similar to this compound have demonstrated efficacy against these bacteria, suggesting potential for development as antimicrobial agents .

Anti-cancer Potential

Emerging evidence suggests that certain pyrazole derivatives may inhibit cancer cell proliferation. For example, studies have indicated that modifications in the pyrazole structure can enhance activity against specific cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

Study 1: In Vivo Anti-inflammatory Efficacy

In a study conducted by Bandgar et al., a series of pyrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds showed significant reductions in inflammation compared to controls, indicating the potential of pyrazole-based therapies in treating inflammatory diseases .

Study 2: Anti-microbial Screening

Burguete et al. synthesized various pyrazole compounds and tested them against common bacterial strains. The results demonstrated that certain derivatives exhibited strong antibacterial activity, particularly those containing piperidine moieties, which enhanced their efficacy against E. coli and S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。